molecular formula C14H9F3N2O2S B11074905 13-cyclopropyl-6-hydroxy-11-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one

13-cyclopropyl-6-hydroxy-11-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one

Cat. No.: B11074905
M. Wt: 326.30 g/mol
InChI Key: ANDSLDADBVQUAM-UHFFFAOYSA-N
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Description

13-cyclopropyl-6-hydroxy-11-(trifluoromethyl)-8-thia-3,10-diazatricyclo[74002,7]trideca-1(9),2(7),5,10,12-pentaen-4-one is a complex organic compound featuring a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13-cyclopropyl-6-hydroxy-11-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one typically involves multi-step organic reactions. One common approach is the condensation of cyclopropyl ketones with trifluoromethylated thioureas under acidic conditions. This reaction is followed by cyclization and oxidation steps to form the final tricyclic structure. The reaction conditions often require precise control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts, such as Lewis acids, can enhance the reaction rate and selectivity. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

13-cyclopropyl-6-hydroxy-11-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride.

    Substitution: Halogenation reactions can introduce halogen atoms into the molecule, altering its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions include various oxidized, reduced, and halogenated derivatives of the original compound, each with distinct chemical and physical properties.

Scientific Research Applications

Chemistry

In chemistry, 13-cyclopropyl-6-hydroxy-11-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological macromolecules, such as proteins and nucleic acids, makes it a candidate for drug development and biochemical studies.

Medicine

Medically, the compound is investigated for its potential therapeutic properties. Its structural features suggest it could be useful in designing drugs with anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In the industrial sector, this compound is explored for its applications in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 13-cyclopropyl-6-hydroxy-11-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cellular membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 13-cyclopropyl-6-hydroxy-11-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one lies in its specific combination of functional groups and its trifluoromethyl substitution, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C14H9F3N2O2S

Molecular Weight

326.30 g/mol

IUPAC Name

13-cyclopropyl-6-hydroxy-11-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one

InChI

InChI=1S/C14H9F3N2O2S/c15-14(16,17)8-3-6(5-1-2-5)10-11-12(22-13(10)18-8)7(20)4-9(21)19-11/h3-5H,1-2H2,(H2,19,20,21)

InChI Key

ANDSLDADBVQUAM-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=NC3=C2C4=C(S3)C(=CC(=O)N4)O)C(F)(F)F

Origin of Product

United States

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